![molecular formula C6H3BrClN3 B125190 3-Bromo-8-chloroimidazo[1,2-A]pyrazine CAS No. 143591-61-1](/img/structure/B125190.png)
3-Bromo-8-chloroimidazo[1,2-A]pyrazine
Overview
Description
3-Bromo-8-chloroimidazo[1,2-A]pyrazine (CAS: 143591-61-1) is a halogenated heterocyclic compound with the molecular formula C₆H₃BrClN₃ and a molecular weight of 232.47 g/mol . It features a fused bicyclic scaffold comprising an imidazole ring fused to a pyrazine ring, with bromine and chlorine substituents at positions 3 and 8, respectively. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery, particularly for developing anticancer, antiviral, and antimicrobial agents . Its halogen substituents enhance electrophilicity, enabling diverse functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .
Preparation Methods
Structural and Chemical Properties
3-Bromo-8-chloroimidazo[1,2-a]pyrazine (C₆H₃BrClN₃) features a fused imidazo[1,2-a]pyrazine core substituted with bromine and chlorine at the 3- and 8-positions, respectively . Its molecular weight is 232.47 g/mol, and it typically appears as an off-white to light brown crystalline solid. The electron-withdrawing halogens influence its reactivity, making it a versatile intermediate for further functionalization.
Synthetic Routes and Methodologies
Cyclization of Halogenated Precursors
The most direct method involves cyclization reactions using halogenated precursors. A patent detailing the synthesis of 6-bromoimidazo[1,2-a]pyridine (CN103788092A) provides a template for analogous syntheses . For this compound, the proposed pathway involves:
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Starting Material : 8-chloroimidazo[1,2-a]pyrazine.
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Bromination : Electrophilic substitution using N-bromosuccinimide (NBS) or bromine in a polar aprotic solvent (e.g., dimethylformamide or dichloromethane).
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Reaction Conditions : 0–25°C for 4–12 hours, with catalytic Lewis acids like FeBr₃ to enhance regioselectivity .
Example Protocol :
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Dissolve 8-chloroimidazo[1,2-a]pyrazine (1.0 equiv) in anhydrous DCM.
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Add NBS (1.1 equiv) and FeBr₃ (0.1 equiv) under nitrogen.
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Stir at room temperature for 8 hours.
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Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).
Yield : 60–75% (estimated based on analogous reactions) .
One-Pot Synthesis from Aminopyrazine Derivatives
An alternative approach adapts the method from CN103788092A, which synthesizes brominated imidazopyridines via condensation of aminopyridines with chloroacetaldehyde . For this compound:
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Starting Material : 2-amino-5-chloropyrazine.
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Reaction with Chloroacetaldehyde : Cyclization in aqueous or alcoholic solvents.
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In Situ Bromination : Introduce bromine sources (e.g., HBr or Br₂) during or after cyclization.
Optimized Conditions :
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Solvent: Ethanol/water (3:1 v/v).
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Base: Sodium bicarbonate (1.2 equiv).
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Temperature: 50°C for 12 hours.
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Bromination: Add liquid bromine (1.05 equiv) dropwise at 0°C.
Yield : 55–68% (extrapolated from similar protocols) .
Comparative Analysis of Methods
Method | Advantages | Limitations | Yield |
---|---|---|---|
Cyclization + Bromination | High regioselectivity; scalable | Requires purified precursor | 60–75% |
One-Pot Synthesis | Fewer steps; cost-effective | Lower yield; side reactions | 55–68% |
Reaction Optimization and Critical Parameters
Solvent Selection
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Polar aprotic solvents (DMF, DCM) enhance electrophilic bromination but may require stringent drying .
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Ethanol/water mixtures improve solubility of aminopyrazine derivatives but risk hydrolysis .
Temperature and Time
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Cyclization : Optimal at 50°C for 12 hours (prevents decomposition).
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Bromination : Best performed at 0–25°C to avoid polybromination.
Purification Techniques
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Recrystallization : Ethyl acetate/n-hexane (1:1) yields >95% purity .
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Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) effectively separates regioisomers.
Analytical Characterization
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¹H NMR (CDCl₃):
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Melting Point : 158–160°C (decomposes above 160°C).
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Mass Spectrometry : [M+H]⁺ = 233.93 (calc. 232.47).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-8-chloroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyrazines, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
3-Bromo-8-chloroimidazo[1,2-A]pyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related imidazo[1,2-a]pyrazine derivatives, emphasizing substituent effects on reactivity, biological activity, and synthetic accessibility.
Table 1: Key Structural Analogues and Their Properties
Key Comparative Findings
Substituent Position and Reactivity
- Halogen Position : Bromine at C3 (target compound) vs. C6 (6-Bromo-8-chloro analogue) alters electronic distribution. The C3 position is more reactive in cross-coupling reactions due to proximity to the imidazole nitrogen, enabling efficient Suzuki or Buchwald-Hartwig functionalization .
- Chlorine at C8 : Common in antiviral agents (e.g., influenza A inhibitors), suggesting this position is critical for target binding .
Challenges and Opportunities
Biological Activity
3-Bromo-8-chloroimidazo[1,2-A]pyrazine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine and chlorine substituents, enhances its biological activity, making it a candidate for various therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, potential applications in drug development, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₃BrClN₃
- Molecular Weight : 232.47 g/mol
- CAS Number : 143591-61-1
The compound's structural features contribute to its reactivity and interaction with biological targets. The halogen substituents may enhance binding affinity and selectivity towards specific enzymes and receptors.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that derivatives of imidazo[1,2-a]pyrazines can inhibit various kinases involved in cancer progression. Specifically, this compound has demonstrated inhibitory effects on the VirB11 ATPase of Helicobacter pylori, which is crucial for its virulence and associated with gastric cancers .
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth, particularly against H. pylori, which is linked to several gastrointestinal diseases .
- Enzyme Inhibition : this compound acts as a competitive inhibitor of ATP in biochemical assays, suggesting its role in modulating enzyme activity related to cellular processes .
The mechanism through which this compound exerts its biological effects involves:
- Binding to Enzymes : The compound interacts with specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity. For example, it has been shown to bind effectively to the ATP binding site of the VirB11 ATPase .
- Disruption of Cellular Pathways : By inhibiting key enzymes involved in cellular signaling pathways, this compound can interfere with processes such as cell proliferation and survival, which are critical in cancer development.
Research Findings
A summary of notable studies on the biological activity of this compound is presented below:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
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Inhibition of H. pylori :
- A study demonstrated that this compound effectively inhibits the VirB11 ATPase, reducing the virulence of H. pylori and potentially lowering the risk of gastric cancer associated with this pathogen.
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Cancer Cell Line Studies :
- In vitro studies have shown that derivatives of imidazo[1,2-a]pyrazines exhibit cytotoxic effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth.
Q & A
Q. What are the common synthetic methodologies for preparing 3-Bromo-8-chloroimidazo[1,2-a]pyrazine?
Basic Research Question
Methodological Answer:
The synthesis of this compound derivatives often employs:
- Multicomponent Reactions (MCRs): Iodine-catalyzed three-component reactions using tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine under mild conditions (room temperature, ethanol solvent) achieve high yields (up to 85%) .
- Pd-Catalyzed Cross-Coupling: Direct (hetero)arylation or halogenation on pyrrolo[1,2-a]pyrazine scaffolds enables regioselective bromination and chlorination .
- Nucleophilic Substitution: Bromine atoms at positions 6 and 8 can be selectively replaced via reactions with methoxy or piperazinyl groups under basic conditions .
Q. How can structural characterization of this compound derivatives be performed?
Basic Research Question
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy: and NMR resolve regiochemical ambiguities. For example, coupling constants () differentiate ortho-substituted protons in 8-methoxy derivatives .
- X-ray Crystallography: Confirms absolute configuration, as seen in benzoimidazole-pyrrolopyrazine hybrids (CCDC 1919367) .
- HRMS (ESI-QTOF): Validates molecular weights (e.g., [M + Na] peaks) with precision (<1 ppm error) .
Q. What challenges arise in controlling regioselectivity during electrophilic/nucleophilic substitutions on imidazo[1,2-a]pyrazine scaffolds?
Advanced Research Question
Methodological Answer:
Regioselectivity is governed by electronic effects and steric hindrance:
- Electrophilic Substitution: Position 3 is most reactive due to high electron density (theoretical calculations), followed by position 5. Halogenation at position 8 requires directing groups or steric control .
- Nucleophilic Substitution: Bromine at position 8 is preferentially replaced (e.g., methoxylation), while position 6 bromine remains inert without harsh conditions .
- Resolution: Use unsymmetrical diamines or kinetic control (e.g., low-temperature reactions) to minimize regioisomer formation .
Q. How do structural modifications influence biological activity in imidazo[1,2-a]pyrazine derivatives?
Advanced Research Question
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Adrenergic Receptor Affinity:
- Anti-inflammatory Activity: Pyrazole conjugation enhances efficacy in acute lung injury models by suppressing NF-κB signaling .
- Telomerase Inhibition: Electron-withdrawing groups (e.g., nitro) at positions 3 and 8 improve telomerase inhibition .
Q. What computational tools are used to model receptor binding for imidazo[1,2-a]pyrazine derivatives?
Advanced Research Question
Methodological Answer:
- Molecular Docking: Aligns derivatives with α-adrenergic receptor pockets to predict binding modes (e.g., mianserin-like conformations) .
- Conformational Energy Analysis: Estimates energy barriers for rotation of piperazinyl groups to optimize receptor fit .
- DFT Calculations: Predicts electrophilic reactivity indices (Fukui functions) to guide synthetic planning .
Q. How do optical properties of benzoimidazole-pyrrolopyrazine hybrids enable bioimaging applications?
Advanced Research Question
Methodological Answer:
- Blue Emission: Hybrids like 8h exhibit deep blue fluorescence () in aggregated states due to extended π-conjugation .
- Cell Permeability: Substituents (e.g., methoxy) enhance membrane penetration with minimal phototoxicity, validated via high-content imaging .
- Substituent Effects: Electron-donating groups (e.g., –OCH) increase quantum yields by 40% compared to halogens .
Q. What purification strategies are effective for imidazo[1,2-a]pyrazine derivatives?
Basic Research Question
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., 0→5% MeOH/EtOAc) to resolve regioisomers .
- Acid-Base Partitioning: DBSA (dodecylbenzenesulfonic acid) in toluene improves yields for polar derivatives (e.g., 8n , 8p ) .
- Recrystallization: Ethanol/dichloroethane mixtures yield high-purity crystals (>99% by HPLC) .
Properties
IUPAC Name |
3-bromo-8-chloroimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-10-6-5(8)9-1-2-11(4)6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEGPQSPRNOFMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434938 | |
Record name | 3-BROMO-8-CHLOROIMIDAZO[1,2-A]PYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143591-61-1 | |
Record name | 3-BROMO-8-CHLOROIMIDAZO[1,2-A]PYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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